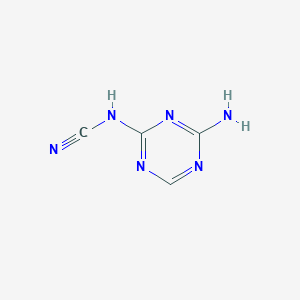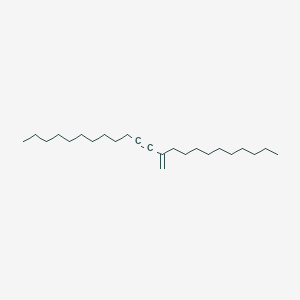
13-Methylidenetricos-11-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methylidenetricos-11-yne is an organic compound characterized by the presence of a triple bond and a methylene group. This compound is part of the larger family of enynes, which are known for their unique chemical properties and reactivity. Enynes are compounds that contain both alkene (double bond) and alkyne (triple bond) functionalities, making them versatile intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylidenetricos-11-yne can be achieved through various methods, including enyne metathesis and coupling reactions. One common approach involves the use of ring-closing enyne metathesis (RCEYM), a powerful method for forming cyclic compounds by creating new carbon-carbon bonds . This reaction typically employs ruthenium-based catalysts, which are known for their efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale enyne metathesis reactions using advanced catalytic systems. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 13-Methylidenetricos-11-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The triple bond in this compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
13-Methylidenetricos-11-yne has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it useful in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 13-Methylidenetricos-11-yne involves its ability to participate in various chemical reactions due to the presence of both alkene and alkyne functionalities. These reactions often proceed through radical intermediates or transition states, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the electronic properties of the triple bond and the adjacent methylene group .
Comparaison Avec Des Composés Similaires
11-Tricosyne, 13-methylene-: This compound shares a similar structure with 13-Methylidenetricos-11-yne but differs in the position of the triple bond.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and chemical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Propriétés
Numéro CAS |
88472-55-3 |
|---|---|
Formule moléculaire |
C24H44 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
13-methylidenetricos-11-yne |
InChI |
InChI=1S/C24H44/c1-4-6-8-10-12-14-15-17-19-21-23-24(3)22-20-18-16-13-11-9-7-5-2/h3-20,22H2,1-2H3 |
Clé InChI |
PQOZNDDJVKZOLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#CC(=C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
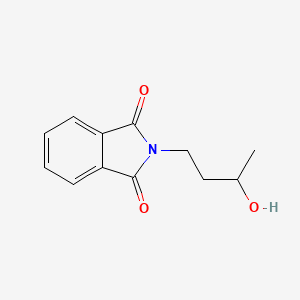
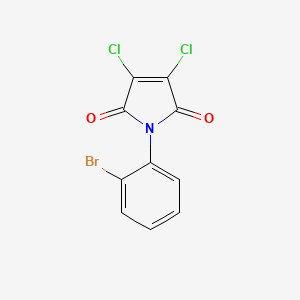
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)

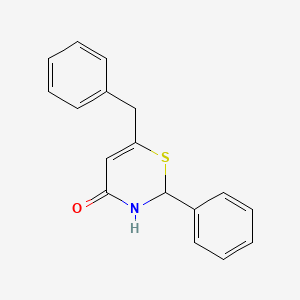
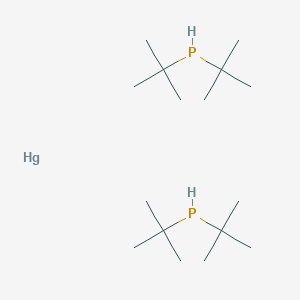
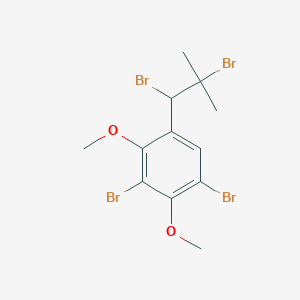
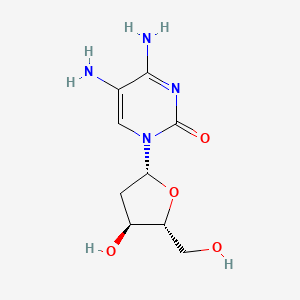
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
